molecular formula C16H12FNO B065930 1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde CAS No. 192997-17-4

1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde

Cat. No.: B065930
CAS No.: 192997-17-4
M. Wt: 253.27 g/mol
InChI Key: BIXFNGJGIDLTPF-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H12FNO and its molecular weight is 253.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • "3‐(Azolylmethyl)‐1H‐indoles as Selective P450 Aromatase Inhibitors" by Marchand et al. (1998) describes the synthesis of 1-(halobenzyl)-1H-indoles, including the 1-(2-fluorobenzyl) variant, and their evaluation as inhibitors of P450arom and P45017α enzymes. These compounds showed potent and selective aromatase inhibitory activity, particularly the imidazole derivatives, suggesting applications in enzyme inhibition and potential therapeutic uses (Marchand et al., 1998).

  • "A flexible synthesis of 2,3-disubstituted indoles from aminobenzyl phosphonium salts. A direct synthesis of rutaecarpine" by Kraus and Guo (2009) explores a new synthesis method for 2,3-disubstituted indoles using aminobenzyl phosphonium bromides and aromatic aldehydes. This method includes the use of 1H-indole-3-carbaldehydes and highlights the versatility of such compounds in synthesizing complex molecules (Kraus & Guo, 2009).

  • "Gold-catalyzed cycloisomerizations of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols to 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols" by Kothandaraman et al. (2011) presents a method for preparing 1H-indole-2-carbaldehydes through gold(I)-catalyzed cycloisomerization. This study demonstrates the efficiency and simplicity of this process, which could be applied in the synthesis of 1H-indole derivatives for various applications (Kothandaraman et al., 2011).

  • "A turn-on indole-based sensor for hydrogen sulfate ion" by Wan et al. (2014) involves the use of 1H-indole-3-carbaldehyde in creating a selective turn-on fluorescent sensor for HSO4(-) ions. This application demonstrates the potential of indole-based compounds in sensor technology and analytical chemistry (Wan et al., 2014).

  • "Four types of cannabimimetic indazole and indole derivatives, ADB-BINACA, AB-FUBICA, ADB-FUBICA, and AB-BICA, identified as new psychoactive substances" by Qian et al. (2015) discusses the identification of cannabimimetic indazole and indole derivatives in new psychoactive substances. This study highlights the chemical diversity and potential pharmacological applications of indole derivatives (Qian et al., 2015).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde are not fully understood due to the lack of extensive research on this compound. It’s anticipated that it may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions . The exact nature of these interactions and the specific biomolecules involved are yet to be identified.

Cellular Effects

The cellular effects of this compound are largely unknown. It’s speculated that it might influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It’s hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It’s speculated that it may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. It’s hypothesized that it may interact with various transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-documented. It’s speculated that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-15-7-3-1-5-12(15)9-18-10-13(11-19)14-6-2-4-8-16(14)18/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXFNGJGIDLTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354526
Record name 1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192997-17-4
Record name 1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The same procedures used in Example 1 were repeated except for using 870 mg of indole-3-carbaldehyde and 2-fluorobenzyl bromide in place of the benzyl bromide used in Example 1 to give 1.46 g of 1-(2-fluorobenzyl)indole-3-carbaldehyde as yellowish brown crystals. The yield thereof was found to be 96%.
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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